Cas no 1806706-81-9 (5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene)
5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene Chemical and Physical Properties
Names and Identifiers
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- 5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene
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- Inchi: 1S/C11H12BrF3O/c1-8-7-9(3-2-6-12)4-5-10(8)16-11(13,14)15/h4-5,7H,2-3,6H2,1H3
- InChI Key: UMXUEKZCFNUZEA-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(=C(C)C=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 208
- XLogP3: 4.8
- Topological Polar Surface Area: 9.2
5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013640-250mg |
5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene |
1806706-81-9 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
| Alichem | A010013640-500mg |
5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene |
1806706-81-9 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
| Alichem | A010013640-1g |
5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene |
1806706-81-9 | 97% | 1g |
1,579.40 USD | 2021-07-05 |
5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene
5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene: A Comprehensive Overview
5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene, also known by its CAS number 1806706-81-9, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a toluene derivative with a trifluoromethoxy group at the 2-position and a 3-bromopropyl chain at the 5-position. The combination of these functional groups makes it a versatile molecule with potential applications in various areas, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of 5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene typically involves a multi-step process that begins with the preparation of the trifluoromethoxy toluene derivative. This is often achieved through nucleophilic aromatic substitution or other suitable methods, depending on the specific conditions and reagents used. The introduction of the 3-bromopropyl group at the 5-position requires careful control over reaction conditions to ensure regioselectivity and yield. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency of such syntheses, making this compound more accessible for research and industrial applications.
One of the most notable features of 5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene is its electronic properties, which are influenced by both the electron-withdrawing trifluoromethoxy group and the bromine atom in the propyl chain. These properties make it an attractive candidate for use in electronic materials, such as organic semiconductors and light-emitting diodes (LEDs). Recent studies have demonstrated that this compound can be incorporated into polymer blends to enhance their electrical conductivity, making it a promising material for flexible electronics.
In addition to its electronic applications, 5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene has shown potential in the field of drug discovery. Its structure allows for various modes of interaction with biological targets, including hydrogen bonding and π-π interactions. Researchers have explored its ability to modulate enzyme activity and cellular signaling pathways, suggesting its potential as a lead compound for therapeutic agents. Furthermore, its brominated propyl chain provides opportunities for further functionalization, enabling the creation of derivatives with enhanced bioactivity or improved pharmacokinetic profiles.
The environmental impact of 5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene has also been a topic of recent interest. Studies have examined its biodegradation pathways and toxicity profiles under various environmental conditions. While preliminary data suggest that it is not highly persistent in natural environments, further research is needed to fully understand its ecological implications. This information is crucial for ensuring the safe use and disposal of this compound in industrial settings.
In conclusion, 5-(3-Bromopropyl)-2-(trifluoromethoxy)toluene, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its applications span multiple disciplines, from electronics to pharmacology, and ongoing advancements in synthesis and characterization techniques are expanding its potential uses. As researchers delve deeper into its properties and behavior, this compound is poised to play an increasingly important role in both academic and industrial settings.
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